CCT031374 hydrobromide

Descripción

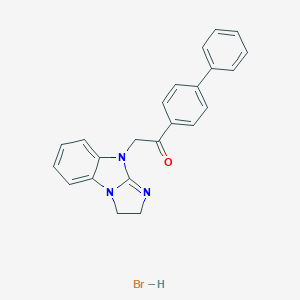

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPILENOYNNNGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CCT031374 Hydrobromide: A Technical Guide to its Mechanism of Action as a Wnt/β-catenin Signaling Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action for CCT031374 hydrobromide, a potent small-molecule inhibitor of the Wnt/β-catenin signaling pathway. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the compound's activity, supported by quantitative data, experimental methodologies, and visual representations of its operational pathways.

Core Mechanism of Action

This compound selectively targets and inhibits the Wnt/β-catenin signaling pathway by disrupting TCF-dependent transcription.[1] The compound's primary mode of action is centered on the destabilization of β-catenin, a key transcriptional coactivator in this pathway.[2] In canonical Wnt signaling, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, which are often implicated in cell proliferation and survival.

This compound intervenes in this process by reducing both nuclear and cytosolic levels of β-catenin. It has been demonstrated to block the accumulation of β-catenin induced by GSK-3 inhibitors like BIO.[3] This suggests that this compound acts downstream of the β-catenin destruction complex. Evidence indicates that it blocks the nuclear β-catenin/TCF transcription complex-dependent transcription.[2] However, it does not affect transcription driven by a constitutively active TCF-VP16 fusion protein, confirming that its action is at the level of β-catenin.[2]

Quantitative Data Summary

The biological activity of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations.

| Assay Type | Cell Line | Parameter | Value (μM) | Reference |

| TCF-dependent Transcription | HEK293-based reporter | IC50 | 6.1 | [2] |

| β-catenin Accumulation (BIO-induced) | Mouse L-cells | IC50 | 6.1 | [3] |

| Cell Line | Cancer Type | Parameter | Value (μM) | Reference |

| HT29 | Colon Carcinoma | GI | 11.5 | [3] |

| HCT116 | Colon Carcinoma | GI | 13.9 | [3] |

| SW480 | Colon Carcinoma | GI | 13.2 | [3] |

| SNU475 | Hepatocellular Carcinoma | GI | 9.6 | [3] |

| CCD841Co | Normal Colon | GI | 44 | [3] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

TCF-Dependent Transcription Assay (Luciferase Reporter Assay)

This assay quantifies the ability of CCT031374 to inhibit the transcriptional activity of the β-catenin/TCF complex.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and seeded into 96-well plates.

-

Transfection: Cells are transiently co-transfected with a TCF-responsive reporter plasmid containing multiple TCF binding sites upstream of a firefly luciferase gene (e.g., Topflash) and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Compound Incubation: Following transfection, cells are treated with a serial dilution of this compound or vehicle control (DMSO).

-

Lysis and Reporter Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The resulting data is plotted against the compound concentration to determine the IC50 value.[4]

β-catenin Accumulation Assay (Western Blot)

This experiment assesses the effect of CCT031374 on β-catenin protein levels, often after artificial stabilization.

Methodology:

-

Cell Culture and Treatment: Mouse L-cells are cultured and treated with a GSK-3 inhibitor, such as BIO (6-bromoindirubin-3'-oxime), to induce the accumulation of β-catenin.[3]

-

Compound Addition: this compound is then added to the culture medium at various concentrations and for different time points.

-

Cell Lysis and Protein Quantification: Cells are harvested and lysed. Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for β-catenin. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the β-catenin band is quantified and normalized to the loading control.[4]

Cell Growth Inhibition Assay (GI Assay)

This assay measures the effect of CCT031374 on the proliferation of various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., HT29, HCT116, SW480) are seeded in 96-well plates and allowed to adhere overnight.[3]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound for a period of 72 to 96 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic assay, such as the Sulforhodamine B (SRB) assay or MTS assay.

-

Data Analysis: The absorbance values are measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. The GI (Growth Inhibition) value, the concentration at which cell growth is inhibited by 50%, is determined from the dose-response curve.

Conclusion

This compound is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway, demonstrating potent activity in vitro. Its mechanism of action, involving the destabilization of β-catenin and subsequent inhibition of TCF-dependent transcription, makes it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics targeting Wnt-driven malignancies. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar compounds.

References

CCT031374 Hydrobromide: A Technical Guide to a Wnt Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. CCT031374 hydrobromide has emerged as a small molecule inhibitor of this pathway, acting downstream of the destruction complex to suppress TCF-dependent transcription. This technical guide provides an in-depth overview of CCT031374, consolidating its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro assays are provided to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] Its chemical and physical characteristics are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 1-[1,1'-Biphenyl]-4-yl-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrobromide | [2] |

| Molecular Formula | C₂₃H₁₉N₃O·HBr | [2][3] |

| Molecular Weight | 434.33 g/mol | [2][3] |

| CAS Number | 1219184-91-4 | [2][3] |

| Appearance | Off-white to light yellow solid | [4] |

| Purity | ≥98% | [2][3] |

| Solubility | Soluble in DMSO (up to 50 mM) | [2] |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. Stock solutions can be stored at -80°C for up to 6 months. | [2][4] |

Mechanism of Action

CCT031374 inhibits the Wnt signaling pathway by targeting TCF-dependent transcription.[2][3] Unlike inhibitors that target upstream components, CCT031374 acts at the level of β-catenin.[5] Studies have shown that it blocks the stabilization of β-catenin induced by GSK-3 inhibitors like BIO.[2][3] This leads to a reduction in both nuclear and cytosolic levels of β-catenin.[2][3] The compound promotes the degradation of wild-type β-catenin, thereby preventing its accumulation and subsequent translocation to the nucleus.[6] In the nucleus, β-catenin acts as a coactivator for the TCF/LEF family of transcription factors, driving the expression of Wnt target genes. By reducing β-catenin levels, CCT031374 effectively inhibits this transcriptional program.[2]

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. benchchem.com [benchchem.com]

- 3. med.emory.edu [med.emory.edu]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

CCT031374 Hydrobromide: A Technical Guide to its Interruption of β-Catenin/TCF Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. CCT031374 hydrobromide has emerged as a small molecule inhibitor of this pathway, targeting the transcriptional activity of the β-catenin/T-cell factor (TCF) complex. This technical guide provides an in-depth overview of CCT031374, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize CCT031374 as a tool to investigate Wnt/β-catenin signaling and as a potential therapeutic agent.

Introduction to this compound and the Wnt/β-Catenin Pathway

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), casein kinase 1 (CK1), and glycogen synthase kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, driving cell proliferation.[1]

Dysregulation of this pathway, often through mutations in components like APC or β-catenin itself, leads to constitutive signaling and is a key driver in many cancers, including colorectal cancer.[2] this compound is a potent inhibitor of the β-catenin/TCF signaling complex, effectively suppressing the transcription of Wnt target genes.[3] It has been shown to induce the degradation of wild-type β-catenin and inhibit the growth of cancer cells with aberrant Wnt signaling.[2]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for this compound across various cell lines and assays.

Table 1: In Vitro Potency of CCT031374

| Assay Type | Cell Line | Parameter | Value | Reference |

| TCF-dependent Transcription | HEK293-based reporter | IC50 | 6.1 µM | [4] |

| BIO-induced β-catenin accumulation | Mouse L-cells | IC50 | 6.1 µM | [2] |

Table 2: Anti-proliferative Activity of CCT031374

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT116 | Colon Cancer | GI50 | 13.9 µM | [1] |

| SW480 | Colon Cancer | GI50 | 13.2 µM | [1] |

| HT29 | Colon Cancer | GI50 | 11.5 µM | [2] |

| SNU475 | Hepatocellular Carcinoma | GI50 | 9.6 µM | [2] |

| CCD841Co | Normal Colon | GI50 | 44 µM | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the effect of CCT031374 on the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

HEK293 cells[5]

-

TCF/LEF luciferase reporter vector (e.g., TOPFlash)[2]

-

Control vector with a minimal promoter (e.g., FOPFlash)

-

Constitutively expressing Renilla luciferase vector (for normalization)[2]

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Wnt3a conditioned media or LiCl (to activate the pathway)[5]

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom plates

Protocol:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of approximately 35,000 cells per well and allow them to attach overnight.[5]

-

Transfection: Co-transfect the cells with the TCF/LEF reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Pathway Activation: After 24 hours, replace the medium with fresh medium containing a Wnt pathway activator (e.g., Wnt3a conditioned media or 10 mM LiCl).[5]

-

Compound Treatment: Immediately after adding the activator, add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[2][5]

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for β-catenin

This protocol is used to assess the effect of CCT031374 on the levels of total and active (non-phosphorylated) β-catenin.

Materials:

-

SW480 or other relevant cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)[1]

-

Primary antibodies: anti-β-catenin (1:1000 dilution), anti-active-β-catenin, anti-β-actin (loading control)[3]

-

HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit, 1:3000 dilution)[3]

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with CCT031374 for the desired time. Wash cells with ice-cold PBS and lyse them on ice.[1]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.[1]

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the β-catenin levels to the loading control.

SW480 Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of CCT031374.

Materials:

-

Immunocompromised mice (e.g., NU/NU nude mice)[6]

-

SW480 human colorectal adenocarcinoma cells[6]

-

Matrigel[7]

-

This compound formulated for in vivo administration (e.g., in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[4]

-

Calipers

Protocol:

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ SW480 cells mixed with Matrigel into the right flank of each mouse.[6]

-

Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volumes twice weekly using calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.[6]

-

Treatment Initiation: Once the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[6]

-

Drug Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle. A study in a similar context used oral gavage of 100-200 mg/kg, 5 days a week for 6 weeks.[7]

-

Efficacy Evaluation: Continue to monitor tumor volumes and body weights throughout the study. The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).[6]

-

Endpoint Analysis: At the end of the study, excise the tumors, weigh them, and perform further analysis such as immunohistochemistry for biomarkers like β-catenin, c-Myc, and Cyclin D1.[7]

-

Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI) for the treated group compared to the control group.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the Wnt/β-catenin signaling pathway, the mechanism of action of CCT031374, and a typical experimental workflow for its evaluation.

Caption: Canonical Wnt/β-catenin signaling pathway.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for CCT031374 evaluation.

Conclusion

This compound is a valuable chemical probe for studying the Wnt/β-catenin signaling pathway and holds promise as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a centralized resource of its mechanism of action, quantitative efficacy, and detailed experimental protocols to facilitate its use in research and drug discovery. The provided diagrams offer a clear visual representation of the complex biological processes and experimental strategies involved in the investigation of this potent inhibitor. As research into Wnt/β-catenin signaling continues, CCT031374 will undoubtedly remain an important tool for dissecting the intricacies of this critical pathway and for exploring new avenues for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. Silibinin Suppresses Growth of Human Colorectal Carcinoma SW480 Cells in Culture and Xenograft through Down-regulation of β-Catenin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of CCT031374 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT031374 is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CCT031374 hydrobromide. It includes detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and chemical biology.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation. Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, is a key driver in the initiation and progression of numerous cancers, particularly colorectal cancer. A central event in canonical Wnt signaling is the stabilization and nuclear translocation of β-catenin, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-Myc and Cyclin D1, promoting cell proliferation.

Given the pathway's significance in oncology, there is substantial interest in developing small molecule inhibitors that can modulate its activity. CCT031374 emerged from a high-throughput screen as a potent inhibitor of TCF-dependent transcription. This guide details the scientific journey of CCT031374, from its initial discovery to its chemical synthesis and mechanistic elucidation.

Discovery of CCT031374

CCT031374 was identified through a cell-based high-throughput screen designed to find inhibitors of Wnt-dependent transcription. The screen utilized a HEK293 cell line engineered with a TCF-luciferase reporter gene, where the Wnt pathway was inducibly activated. This approach allowed for the identification of compounds that specifically interfere with the signaling cascade leading to TCF-mediated gene expression.

The screening and subsequent hit validation process led to the identification of CCT031374 as a promising lead compound that selectively inhibits the growth of cancer cell lines with constitutive Wnt signaling.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by a cyclization reaction to form the core benzimidazo[1,2-a]imidazole ring system.

Synthesis of Intermediates

3.1.1. Synthesis of 2-Aminobenzimidazole

2-Aminobenzimidazole is a key precursor. Various methods exist for its synthesis, a common one being the reaction of o-phenylenediamine with cyanogen bromide.

3.1.2. Synthesis of 1-([1,1'-biphenyl]-4-yl)-2-chloroethanone

This intermediate is synthesized via a Friedel-Crafts acylation of biphenyl.

Synthesis of CCT031374

The synthesis of the final compound involves the alkylation of 2-aminobenzimidazole with 1-([1,1'-biphenyl]-4-yl)-2-chloroethanone, followed by an intramolecular cyclization.

Formation of the Hydrobromide Salt

The final step involves the formation of the hydrobromide salt to improve the compound's solubility and stability for biological assays.

Mechanism of Action

CCT031374 inhibits the Wnt/β-catenin signaling pathway by targeting the TCF/β-catenin transcription complex.[1] It has been shown to decrease the levels of "free" β-catenin in cells and inhibit the TCF-dependent transcription of Wnt target genes.[2]

References

The Structure-Activity Relationship of CCT031374 Hydrobromide: A Technical Guide for Wnt Signaling Researchers

An In-depth Analysis of a Potent TCF/β-catenin Signaling Inhibitor

CCT031374 hydrobromide has emerged as a valuable chemical probe for investigating the intricacies of the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and tissue homeostasis that is frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CCT031374, detailing its mechanism of action, experimental protocols for its characterization, and a summary of the key structural features influencing its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Wnt signaling and the discovery of novel therapeutic agents.

Core Mechanism of Action: Targeting TCF-Dependent Transcription

CCT031374 is a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It exerts its effects by disrupting TCF-dependent transcription, a crucial downstream event in the canonical Wnt cascade.[1][2][4] The primary mechanism of action involves the inhibition of the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[3][5] In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin leads to its association with TCF/LEF proteins, thereby driving the expression of Wnt target genes, many of which are implicated in cell proliferation and survival. By blocking this critical protein-protein interaction, CCT031374 effectively abrogates the transcriptional output of the Wnt pathway.[5]

Furthermore, studies have shown that CCT031374 can induce the degradation of β-catenin that has been stabilized by glycogen synthase kinase-3 (GSK-3) inhibitors.[1] This suggests that CCT031374 may also influence the stability of the β-catenin protein, contributing to its overall inhibitory effect on the pathway.

Figure 1: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of CCT031374.

Structure-Activity Relationship (SAR) of CCT031374 Analogs

The core structure of CCT031374 is a 1-([1,1'-biphenyl]-4-yl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethan-1-one. Limited SAR studies have been conducted to explore the importance of different structural motifs for its inhibitory activity against Wnt-dependent transcription. The available data is summarized in the table below.

| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) in 7dF3 Reporter Assay |

| CCT031374 | H | H | H | H | 0.4 |

| Analog 1 | Me | H | H | H | 1.1 |

| Analog 2 | H | Me | H | H | >30 |

| Analog 3 | H | H | Me | H | 0.8 |

| Analog 4 | H | H | H | Me | 2.5 |

| Analog 5 | Cl | H | H | H | 0.3 |

| Analog 6 | H | Cl | H | H | >30 |

| Analog 7 | H | H | Cl | H | 0.5 |

| Analog 8 | H | H | H | Cl | 1.8 |

Data compiled from Ewan et al., 2010.

Key SAR Observations:

-

Biphenyl Moiety: The biphenyl group at the 4-position of the phenyl ring attached to the ethanone linker is crucial for activity. Modifications to this group have not been extensively explored in the public domain.

-

Imidazo[1,2-a]benzimidazole Core: This heterocyclic system is a key pharmacophore.

-

Substitution on the Benzene Ring of the Imidazo[1,2-a]benzimidazole Core:

-

Small alkyl or halogen substitutions at the R1, R3, and R4 positions are generally tolerated, with some impact on potency.

-

Substitution at the R2 and R6 positions (para to the imidazole fusion) appears to be detrimental to activity, as seen with analogs 2 and 6, which were inactive.

-

A chlorine atom at the R1 position (Analog 5) slightly improves potency, suggesting that electron-withdrawing groups at this position may be favorable.

-

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CCT031374 and its analogs.

TCF/LEF Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibition of Wnt-dependent transcription.

Figure 2: Experimental workflow for the TCF/LEF luciferase reporter assay.

Materials:

-

HEK293T cells

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Lipofectamine 2000 or similar transfection reagent

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid (100 ng/well) and the Renilla control plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of CCT031374 or its analogs. Include a vehicle control (e.g., DMSO). To induce Wnt signaling, cells can be co-treated with Wnt3a conditioned media or a GSK-3β inhibitor like CHIR99021.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of β-catenin

This method is used to assess the effect of CCT031374 on the levels of total and active (non-phosphorylated) β-catenin.

Materials:

-

SW480 or other suitable cancer cell lines with active Wnt signaling

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-active-β-catenin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with CCT031374 at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using ECL reagents and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of β-catenin to the loading control (β-actin).

Conclusion and Future Directions

This compound is a valuable tool for dissecting the Wnt/β-catenin signaling pathway. The initial SAR studies have highlighted the importance of the biphenyl and imidazo[1,2-a]benzimidazole moieties for its inhibitory activity. However, a more extensive exploration of the chemical space around this scaffold is warranted to develop analogs with improved potency, selectivity, and pharmacokinetic properties. Future medicinal chemistry efforts could focus on:

-

Systematic modification of the biphenyl ring: Exploring the effects of various substituents and their positions on activity.

-

Expansion of substitutions on the imidazo[1,2-a]benzimidazole core: Investigating a wider range of functional groups at different positions to refine the SAR.

-

Modification of the ethanone linker: Assessing the impact of linker length, rigidity, and chemical nature on potency.

Such studies, coupled with detailed biological characterization, will undoubtedly contribute to the development of more potent and specific inhibitors of the Wnt/β-catenin pathway, with potential therapeutic applications in oncology and other diseases driven by aberrant Wnt signaling.

References

- 1. A useful approach to identify novel small-molecule inhibitors of Wnt-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Useful Approach to Identify Novel Small-Molecule Inhibitors of Wnt-Dependent Transcription — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 3. Ewan K et al. (2010), A useful approach to identify novel small-molec... - Paper [xenbase-test.ucalgary.ca]

- 4. Structure/Activity Relationship Studies of Small-Molecule Inhibitors of Wnt Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of CCT031374 Hydrobromide in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT031374 is a small-molecule inhibitor that selectively targets the Wnt/β-catenin signaling pathway, a critical cascade frequently dysregulated in various human cancers. By interfering with TCF-dependent transcription, CCT031374 exhibits potent anti-tumor activity, including the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the biological activity of CCT031374 hydrobromide in cancer cells, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, driving tumorigenesis and metastasis.[1][2] In the absence of a Wnt ligand, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[3][4] This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.

Upon Wnt ligand binding to its Frizzled (Fz) and LRP5/6 receptors, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[3] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[2]

This compound is a selective inhibitor of this pathway.[5] It has been identified as a preclinical activator of GSK3β, which enhances the degradation of wild-type β-catenin.[6] By promoting β-catenin destruction, CCT031374 prevents its nuclear accumulation and subsequent activation of TCF/LEF-dependent transcription, thereby inhibiting the expression of key oncogenes.[7][8][9]

Quantitative Data: Anti-proliferative Activity

CCT031374 demonstrates significant growth inhibitory effects across a range of cancer cell lines. The anti-proliferative activity is typically quantified by GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.

| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |

| HT29 | Colon Cancer | GI50 | 11.5 | |

| HCT116 | Colon Cancer | GI50 | 13.9 | |

| SW480 | Colon Cancer | GI50 | 13.2 | |

| SNU475 | Liver Cancer | GI50 | 9.6 | |

| L-cells (BIO-induced) | Murine Fibroblast | IC50 | 6.1 | |

| CCD841Co | Normal Colon | GI50 | 44 |

Note: The higher GI50 value in the normal colon cell line (CCD841Co) compared to the cancer cell lines suggests a degree of tumor selectivity.

Key Biological Effects in Cancer Cells

Induction of Apoptosis

CCT031374 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In the HCT116 human colon cancer cell line, treatment with CCT031374 leads to the activation of apoptotic pathways, contributing to its anti-proliferative effect.[8] The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a desired characteristic of chemotherapeutic agents.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. CCT031374 can interfere with this process by causing cell cycle arrest. By inhibiting the expression of key cell cycle regulators like Cyclin D1, a downstream target of Wnt signaling, CCT031374 can halt cancer cells in specific phases of the cell cycle, preventing them from dividing.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of CCT031374.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 or IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as β-catenin, c-Myc, and Cyclin D1, in cell lysates.

-

Cell Lysis: Treat cells with CCT031374 for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[11]

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-β-catenin, anti-Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2]

-

Cell Treatment: Culture cells in 6-well plates and treat with CCT031374 and a vehicle control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are positive for both stains.[2][13]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment & Harvesting: Treat cells with CCT031374 as described above. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.[14]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with significant anti-cancer properties. Its ability to promote the degradation of β-catenin leads to the suppression of oncogenic target genes, resulting in decreased cell proliferation, cell cycle arrest, and the induction of apoptosis in various cancer cell models. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of targeting the Wnt pathway and for the continued preclinical development of CCT031374 and related compounds.

References

- 1. origene.com [origene.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The destruction complex of beta-catenin in colorectal carcinoma and colonic adenoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. docs.abcam.com [docs.abcam.com]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

- 13. researchgate.net [researchgate.net]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Disruption of β-Catenin Stabilization: A Technical Guide to the Action of CCT031374 Hydrobromide

For Immediate Release

This technical document provides an in-depth analysis of the small molecule inhibitor CCT031374 hydrobromide and its targeted effect on the Wnt/β-catenin signaling pathway. Primarily designed for researchers, scientists, and professionals in drug development, this guide details the mechanism of action, presents key quantitative data, and outlines the experimental protocols used to elucidate the compound's function. This compound acts as a potent inhibitor of β-catenin/transcription factor (TCF) complex signaling, a pathway frequently dysregulated in various cancers.

Core Mechanism of Action: Induction of β-Catenin Degradation

This compound's primary effect is the destabilization of β-catenin. In the canonical Wnt signaling pathway, the absence of a Wnt ligand leads to the phosphorylation of β-catenin by a destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.[1][2] Wnt signaling inhibits this process, leading to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF transcription factors.

CCT031374 intervenes by promoting the degradation of β-catenin, even when the pathway is artificially activated by upstream signals.[3] Key experiments have demonstrated that CCT031374 can induce the degradation of β-catenin that has been stabilized by GSK-3 inhibitors like BIO.[3][4] This effect is blocked by the proteasome inhibitor MG132, indicating that CCT031374 facilitates the degradation of β-catenin through the proteasomal pathway.[4] Furthermore, studies have shown that CCT031374 reduces the levels of "free" cytosolic β-catenin capable of transcriptional activity.[4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified across various cancer cell lines, primarily those with known mutations leading to constitutive activation of the Wnt pathway. The data is summarized below.

| Parameter | Cell Line | Genotype Background | Value | Reference |

| Reporter IC50 | HEK293-based | - | 6.1 µM | [3] |

| GI50 | HT29 | APC mutant | 11.5 µM | [3] |

| GI50 | HCT116 | β-catenin mutant | 13.9 µM | [3] |

| GI50 | SW480 | APC mutant | 13.2 µM | [3] |

| GI50 | SNU475 | Axin mutant | 9.6 µM | [3] |

| GI50 | CCD841Co | Normal Colon | 44 µM | [3] |

-

IC50 (Half maximal inhibitory concentration): Concentration of the drug that inhibits a biological process (e.g., reporter gene expression) by 50%.

-

GI50 (Half maximal growth inhibition): Concentration of the drug that inhibits cell growth by 50%.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on β-catenin stabilization.

TCF/LEF Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are seeded into 96-well plates. Cells are then co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., Topflash) and a constitutively expressed Renilla luciferase plasmid for normalization of transfection efficiency.

-

Pathway Activation: 24 hours post-transfection, the Wnt pathway is activated. This can be achieved by treating cells with Wnt3a-conditioned medium or by transfecting a plasmid expressing a stabilized, constitutively active form of β-catenin (e.g., ΔN-β-catenin).

-

Compound Incubation: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for an additional 24 hours.

-

Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly and Renilla luminescence are read sequentially on a luminometer.

-

Data Analysis: The ratio of Firefly to Renilla luminescence is calculated to normalize for cell number and transfection efficiency. The normalized values are then used to generate dose-response curves and calculate the IC50 value.[4]

β-Catenin Stability Assay (Western Blot)

This assay directly assesses the levels of β-catenin protein within the cell after treatment with CCT031374.

Methodology:

-

Cell Culture and Treatment: Mouse L-cells or other suitable cell lines are seeded in 6-well plates. To induce β-catenin accumulation, cells are pre-treated for 6 hours with a GSK3β inhibitor, such as 7.5 µmol/L BIO.

-

Compound Incubation: Following pre-treatment, cells are co-incubated with BIO and a specified concentration of CCT031374 (e.g., 20 µmol/L) for various time points (e.g., 0, 60, 120, 240 minutes). For proteasome inhibition experiments, cells are co-incubated with CCT031374 and 50 µmol/L MG132.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody against β-catenin. After washing, the membrane is incubated with an HRP-conjugated secondary antibody. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify changes in β-catenin protein levels relative to the loading control.[4]

GST-E-cadherin Pull-Down Assay

This assay is used to quantify the amount of "free" β-catenin that is not bound to cell adhesion complexes and is therefore available for signaling.

Methodology:

-

Preparation of GST-E-cadherin Fusion Protein: The cytoplasmic tail of E-cadherin is expressed as a Glutathione S-transferase (GST) fusion protein in E. coli and purified on glutathione-Sepharose beads.

-

Cell Lysis: HEK293 or SW480 cells are treated with CCT031374 or vehicle for a specified time. Cells are then lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Pull-Down: Cell lysates containing equal amounts of total protein are incubated with the GST-E-cadherin beads (or GST-only beads as a negative control) for several hours at 4°C with rotation. The E-cadherin tail specifically binds to free β-catenin.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then analyzed by Western blotting for the presence of β-catenin as described in the protocol above.[4]

Conclusion

This compound effectively destabilizes β-catenin, leading to its proteasomal degradation and the subsequent inhibition of TCF/LEF-dependent transcription. The compound demonstrates selectivity for cancer cells with a constitutively active Wnt pathway, highlighting its potential as a targeted therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical foundation for researchers investigating Wnt signaling and developing novel anti-cancer therapies.

References

Understanding the Antitumor Properties of CCT031374 Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT031374 hydrobromide is a small molecule inhibitor with demonstrated antitumor properties, primarily through its targeted disruption of the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. CCT031374 acts as a potent inhibitor of the β-catenin/transcription factor (TCF) complex, thereby blocking the transcription of Wnt target genes. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies associated with this compound. All quantitative data is presented in structured tables, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. Notably, despite its preclinical promise, this compound has been withdrawn from sale for commercial reasons, and there is no evidence of it having entered clinical trials.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

This compound exerts its antitumor effects by specifically targeting the canonical Wnt/β-catenin signaling pathway. In a healthy state, the "destruction complex," composed of Axin, adenomatous polyposis coli (APC), and glycogen synthase kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of target genes involved in cell proliferation and survival.

CCT031374 intervenes in this process by inhibiting the transcriptional activity of the β-catenin/TCF complex. Studies have shown that it reduces the levels of TCF-dependent transcription in cancer cells.[1] The compound has been observed to decrease both nuclear and cytosolic levels of β-catenin in mouse L-cells.

Quantitative Preclinical Data

The antitumor activity of this compound has been quantified in various cancer cell lines through in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HEK293-based reporter | Embryonic Kidney | 6.1 | [2] |

| SW480 | Colon Carcinoma | - |

Table 2: In Vitro Efficacy of this compound (GI50 Values)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HT29 | Colon Cancer | 11.5 | [3] |

| HCT116 | Colon Cancer | 13.9 | [3] |

| SW480 | Colon Cancer | 13.2 | [3] |

| SNU475 | Hepatocellular Carcinoma | 9.6 | [3] |

| CCD841Co | Normal Colon | 44 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antitumor properties of this compound.

TCF/LEF Reporter Assay (TOPFlash Assay)

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

References

In-depth Technical Guide: The Role of CCT031374 Hydrobromide in the Gene Transcription of the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt signaling pathway plays a critical role in embryonic development, tissue homeostasis, and tumorigenesis. Its dysregulation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. Central to this pathway is the transcriptional coactivator β-catenin, which, in conjunction with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, drives the expression of a suite of target genes that promote cell proliferation and survival. CCT031374 hydrobromide has emerged as a small molecule inhibitor of this pathway, demonstrating potential as a tool for research and as a lead compound for drug development. This technical guide provides a comprehensive overview of the mechanism of CCT031374, its impact on Wnt pathway gene transcription, and detailed experimental protocols for its characterization.

Introduction to the Wnt Signaling Pathway and CCT031374

The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and bind to TCF/LEF transcription factors, thereby activating the transcription of Wnt target genes such as c-MYC, CCND1 (encoding Cyclin D1), and AXIN2.

This compound is a potent inhibitor of the β-catenin/TCF signaling complex. It has been shown to reduce TCF-dependent transcriptional activity and inhibit the growth of cancer cells with a constitutively active Wnt pathway, such as the SW480 colon cancer cell line. The primary mechanism of action of CCT031374 appears to be the induction of wild-type β-catenin degradation.

Quantitative Analysis of Wnt Target Gene Transcription

While much of the initial characterization of CCT031374's effect on Wnt signaling has utilized reporter gene assays, understanding its impact on endogenous target genes is crucial. The following table summarizes the known effects of CCT031374 on Wnt-driven transcription.

| Cell Line | Assay Type | Target Measured | Treatment Conditions | Observed Effect | Reference |

| HEK293 | Luciferase Reporter Assay | TCF-dependent transcription (TOPflash) | Not specified | IC50 of 6.1 µM | |

| SW480 | Luciferase Reporter Assay | TCF-dependent transcription (TOPflash) | 24-hour exposure | Decreased TCF-dependent transcription | |

| Mouse L-cells | Western Blot & Autoradiography | Turnover of ³⁵S-pulse-labeled β-catenin | 20 µmol/L CCT031374 in the presence of 7.5 µmol/L BIO | Increased turnover (degradation) of β-catenin | |

| HEK293 | GST pull-down & Western Blot | "Free" β-catenin levels | Not specified | Decreased "free" β-catenin |

Note: As of the latest literature review, specific quantitative data (e.g., fold change from qPCR or RNA-seq) on the effect of CCT031374 on the mRNA levels of endogenous Wnt target genes such as AXIN2, c-MYC, and Cyclin D1 from peer-reviewed publications is limited. The primary literature has focused on reporter assays and protein-level analysis of β-catenin.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

TCF/LEF Luciferase Reporter Assay

This assay is a cornerstone for assessing the activity of the canonical Wnt signaling pathway.

Objective: To quantify the effect of CCT031374 on TCF/LEF-mediated gene transcription.

Materials:

-

SW480 or HEK293T cells

-

TOPflash and FOPflash plasmids (or other appropriate TCF/LEF reporter and negative control plasmids)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed SW480 or HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPflash (or FOPflash) reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control. Plot the normalized reporter activity against the concentration of CCT031374 to determine the IC50 value.

Western Blot for β-catenin Levels

This protocol is used to determine the effect of CCT031374 on the total and/or "free" levels of β-catenin.

Objective: To assess whether CCT031374 promotes the degradation of β-catenin.

Materials:

-

Mouse L-cells or HEK293 cells

-

This compound

-

GSK3β inhibitor (e.g., BIO) to stabilize β-catenin

-

Proteasome inhibitor (e.g., MG132) as a control

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against β-catenin

-

Secondary antibody (HRP-conjugated)

-

ECL Western blotting detection reagents

-

GST–E-cadherin fusion protein (for "free" β-catenin pull-down)

-

Glutathione-Sepharose beads

Protocol:

-

Cell Culture and Treatment:

-

Culture mouse L-cells or HEK293 cells to 70-80% confluency.

-

To assess β-catenin turnover, pre-treat cells with a GSK3β inhibitor like BIO (e.g., 7.5 µmol/L for 6 hours) to induce β-catenin accumulation.

-

Then, add CCT031374 (e.g., 20 µmol/L) for various time points. Include a proteasome inhibitor control (e.g., MG132) to confirm proteasomal degradation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

GST Pull-down for "Free" β-catenin (Optional):

-

Incubate cell lysates with GST–E-cadherin fusion protein immobilized on glutathione-Sepharose beads to capture the "free," signaling-active pool of β-catenin.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins with SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

-

**4. Visualizing the Mechanism

Methodological & Application

CCT031374 Hydrobromide: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT031374 hydrobromide is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development, tissue homeostasis, and its aberrant activation is implicated in various cancers.[2] CCT031374 acts by inhibiting TCF-dependent transcription, a key downstream event in the Wnt pathway.[3] It has been shown to reduce the levels of β-catenin, a central mediator of this pathway, and block its nuclear signaling. These characteristics make CCT031374 a valuable tool for studying Wnt signaling and a potential therapeutic agent in oncology. This document provides detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound targets the downstream components of the Wnt/β-catenin signaling cascade. In the canonical pathway, the binding of Wnt ligands to Frizzled (Fz) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation and survival. CCT031374 disrupts the formation or function of the β-catenin/TCF complex, thereby inhibiting the transcription of Wnt target genes.[3]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound in various cancer cell lines.

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| HEK293-based reporter | TCF-dependent transcription | IC50 | 6.1 | [3] |

| HT29 (Colon Cancer) | Cell Growth | GI50 | 11.5 | Not explicitly cited |

| HCT116 (Colon Cancer) | Cell Growth | GI50 | 13.9 | Not explicitly cited |

| SW480 (Colon Cancer) | Cell Growth | GI50 | 13.2 | Not explicitly cited |

| SNU475 (Hepatocellular Carcinoma) | Cell Growth | GI50 | 9.6 | Not explicitly cited |

| CCD841Co (Normal Colon) | Cell Growth | GI50 | 44 | Not explicitly cited |

IC50: The half maximal inhibitory concentration. GI50: The concentration causing 50% growth inhibition.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound in DMSO. A concentration of 10 mM is recommended for convenient dilution.[5]

-

To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound (Molecular Weight: 434.33 g/mol ) in 1 mL of DMSO.[5]

-

Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[6]

Cell Culture

a. SW480 Human Colon Adenocarcinoma Cells

Materials:

-

SW480 cells

-

Leibovitz's L-15 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture SW480 cells in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a 37°C incubator with 100% air (no CO₂ required for L-15 medium).

-

For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.

b. HEK293 Human Embryonic Kidney Cells

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)[7]

-

Fetal Bovine Serum (FBS) or Horse Serum[7]

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture HEK293 cells in DMEM or MEM supplemented with 10% FBS or horse serum and 1% Penicillin-Streptomycin.[7]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[8]

-

Passage the cells when they reach 80-90% confluency.[7]

-

Wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, and re-seed at the desired density.[7]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and can be adapted for other colorimetric or fluorometric viability assays like XTT or resazurin.

References

- 1. SW480 Cells | Applied Biological Materials Inc. [abmgood.com]

- 2. researchgate.net [researchgate.net]

- 3. Culture and transfection of HEK293T cells [protocols.io]

- 4. CCT 031374 hydrobromide | Wnt/beta-catenin | TargetMol [targetmol.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. static.igem.org [static.igem.org]

- 8. hek293.com [hek293.com]

Application Notes and Protocols for CCT031374 Hydrobromide in SW480 Colon Cancer Cells

For Research Use Only.

Introduction

CCT031374 hydrobromide is a small molecule inhibitor of the canonical Wnt signaling pathway. This pathway is frequently hyperactivated in colorectal cancers, primarily due to mutations in genes such as Adenomatous Polyposis Coli (APC), leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes, including c-Myc and Cyclin D1, which promote cell proliferation and survival.[1][2][3] SW480 is a human colon adenocarcinoma cell line with a truncated APC protein, resulting in constitutive Wnt pathway activation and high levels of nuclear β-catenin.[1][4] CCT031374 acts at the level of β-catenin, leading to a reduction in TCF-dependent transcription and subsequent inhibition of cancer cell growth.[5] These application notes provide detailed protocols for utilizing this compound to study its effects on SW480 cell viability, key protein expression, and cell cycle progression.

Mechanism of Action

This compound inhibits the Wnt signaling pathway by targeting β-catenin. This leads to a decrease in the transcription of Wnt target genes, which are crucial for the proliferation and survival of colon cancer cells like SW480.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from treating SW480 cells with this compound based on its known mechanism of action.

Table 1: Effect of this compound on SW480 Cell Viability

| Concentration (µM) | Incubation Time (hours) | Expected % Viability Reduction |

| 1 - 10 | 24 | 10 - 30% |

| 1 - 10 | 48 | 30 - 60% |

| 1 - 10 | 72 | 50 - 80% |

| > 10 | 48 | > 60% |

Table 2: Expected Changes in Protein Expression in SW480 Cells Treated with this compound (e.g., 10 µM for 24 hours)

| Target Protein | Expected Change in Expression | Cellular Location |

| β-catenin | Decrease | Nucleus and Cytoplasm |

| c-Myc | Decrease | Nucleus |

| Cyclin D1 | Decrease | Nucleus |

Table 3: Anticipated Cell Cycle Distribution of SW480 Cells after Treatment with this compound (e.g., 10 µM for 48 hours)

| Cell Cycle Phase | Control (%) | Treated (%) |

| G0/G1 | ~45 - 55% | Increased (~60 - 70%) |

| S | ~25 - 35% | Decreased (~15 - 25%) |

| G2/M | ~15 - 25% | Decreased (~5 - 15%) |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of SW480 cells.

References

- 1. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Wnt/β-Catenin pathway and Histone acetyltransferase activity by Rimonabant: a therapeutic target for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-catenin up-regulates the expression of cyclinD1, c-myc and MMP-7 in human pancreatic cancer: Relationships with carcinogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pro-apoptotic actions of exisulind and CP461 in SW480 colon tumor cells involve beta-catenin and cyclin D1 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: CCT031374 Hydrobromide in HCT116 Cell Proliferation Assays

Introduction

CCT031374 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer (CRC).[2][3] The HCT116 human colorectal carcinoma cell line, which exhibits a high proliferation rate and dysregulated Wnt signaling, serves as an excellent in vitro model for studying the effects of Wnt pathway inhibitors.[4][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of CCT031374 hydrobromide on HCT116 cells.

Mechanism of Action

The canonical Wnt signaling cascade is tightly regulated. In the absence of a Wnt ligand, a cytoplasmic "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin.[6] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[5]

Upon Wnt ligand binding to its receptor complex (Frizzled and LRP5/6), the destruction complex is inactivated.[6] This allows β-catenin to accumulate, translocate to the nucleus, and act as a co-activator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.[7] This complex drives the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[3][7]

This compound has been shown to inhibit this pathway by increasing the turnover and promoting the degradation of β-catenin, thereby reducing TCF-dependent transcription and suppressing the growth of colon cancer cells.[1]

Data Presentation

The anti-proliferative activity of this compound on HCT116 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit cell proliferation by 50% after a defined incubation period (e.g., 48 or 72 hours). The following table is an illustrative template for presenting such data, which should be generated by following the protocol below.

Table 1: Illustrative Anti-proliferative Activity of CCT031374 on HCT116 Cells

| Compound | Incubation Time (hours) | IC50 (µM) | Data Analysis Method |

| This compound | 48 | User-determined value | Nonlinear regression (log[inhibitor] vs. response) |

| This compound | 72 | User-determined value | Nonlinear regression (log[inhibitor] vs. response) |

| Doxorubicin (Control) | 72 | User-determined value | Nonlinear regression (log[inhibitor] vs. response) |

Experimental Protocols

1. HCT116 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing HCT116 cells to ensure healthy, viable populations for experimentation.

Materials:

-

HCT116 cell line (ATCC® CCL-247™)

-

McCoy's 5A Medium[8]

-

Fetal Bovine Serum (FBS), heat-inactivated[8]

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium: Prepare by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells: Quickly thaw a cryovial of HCT116 cells in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate overnight.

-

Medium Change: The following day, aspirate the old medium and replace it with 15 mL of fresh, pre-warmed complete growth medium to remove residual cryoprotectant.

-

Sub-culturing (Passaging): When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with 5 mL of sterile PBS.[8]

-

Add 3-5 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-